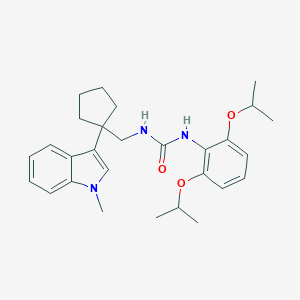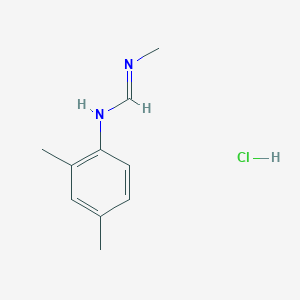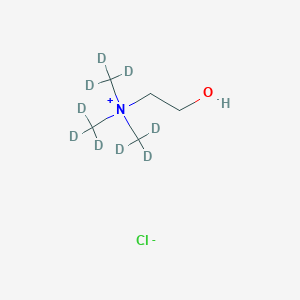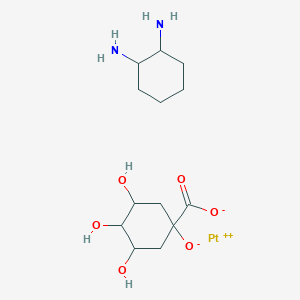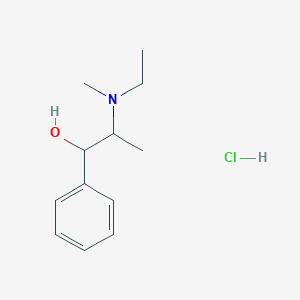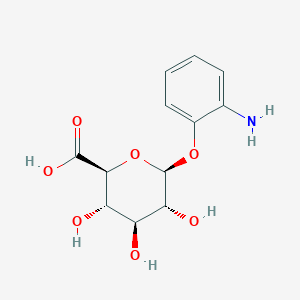![molecular formula C9H11NO2 B130739 Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) CAS No. 151719-76-5](/img/structure/B130739.png)
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxy group, a methylamino group, and an ethanone group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxyacetophenone, while reduction may produce 1-[4-hydroxy-3-(methylamino)phenyl]ethanol.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) involves its interaction with specific molecular targets. The hydroxy and methylamino groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyacetophenone: Lacks the methylamino group, making it less reactive in certain substitution reactions.
1-[4-(Methylamino)phenyl]ethanone: Lacks the hydroxy group, affecting its oxidation potential.
1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone: Contains an additional hydroxymethyl group, altering its chemical properties.
Uniqueness
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) is unique due to the presence of both hydroxy and methylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industry.
Propiedades
Número CAS |
151719-76-5 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-[4-hydroxy-3-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12)8(5-7)10-2/h3-5,10,12H,1-2H3 |
Clave InChI |
ISOIKKDOUXGCSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)O)NC |
Sinónimos |
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)
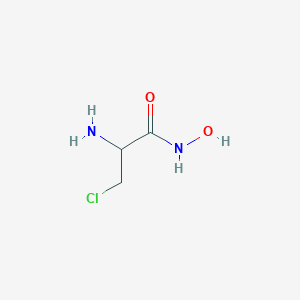
![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
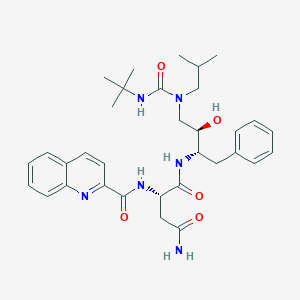
![(6aR,8S,9R,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B130681.png)
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
